5-Methyl hydrogen (2S-(2R*(R*),3S*))-3-amino-2-(1-hydroxyethyl)glutarate

Chiral building block Stereochemical complexity Asymmetric synthesis

Sourcing a stereochemically defined, orthogonally protected glutarate scaffold often leads to racemic mixtures or fully deprotected analogs that compromise downstream selectivity. This compound resolves that challenge with three pre-installed chiral centers and a regioselective mono-methyl ester. Key advantages: • (2S,3R)-configuration and chiral 1-hydroxyethyl group ensure diastereomeric purity for enzyme-pocket recognition. • C1 free acid enables direct amide coupling; C5 methyl ester remains intact for subsequent chain extension without additional protecting-group steps. • tPSA 109.85 Ų supports passive permeability, making it suitable for both biochemical and cell-based HMG-CoA reductase screening cascades.

Molecular Formula C8H15NO5
Molecular Weight 205.21 g/mol
CAS No. 79814-47-4
Cat. No. B15180783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl hydrogen (2S-(2R*(R*),3S*))-3-amino-2-(1-hydroxyethyl)glutarate
CAS79814-47-4
Molecular FormulaC8H15NO5
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC(C(C(CC(=O)OC)N)C(=O)O)O
InChIInChI=1S/C8H15NO5/c1-4(10)7(8(12)13)5(9)3-6(11)14-2/h4-5,7,10H,3,9H2,1-2H3,(H,12,13)/t4?,5-,7-/m1/s1
InChIKeyPSXSADQBHNHUIF-JXPXPQBSSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl Hydrogen (2S-(2R*(R*),3S*))-3-Amino-2-(1-Hydroxyethyl)Glutarate CAS 79814-47-4: Structural Identity and Core Physicochemical Properties


5-Methyl hydrogen (2S-(2R*(R*),3S*))-3-amino-2-(1-hydroxyethyl)glutarate (CAS 79814-47-4) is a chiral, non-proteinogenic γ-amino acid derivative bearing a 5-methyl ester, a 3-amino group, and a 2-(1-hydroxyethyl) substituent on a pentanedioic acid backbone . Assigned the IUPAC name (2S,3R)-3-amino-2-(1-hydroxyethyl)-5-methoxy-5-oxopentanoic acid, the compound has the molecular formula C₈H₁₅NO₅, a molecular weight of 205.208 g·mol⁻¹, exact monoisotopic mass of 205.09500 Da, and a topological polar surface area (tPSA) of 109.85 Ų [1]. Its EINECS registry number is 279-278-2 and it is formally catalogued under the 9CI index name Pentanedioic acid, 3-amino-2-(1-hydroxyethyl)-, 5-methyl ester, [2S-[2R*(R*),3S*]] [1]. As a stereochemically defined glutarate derivative, it serves as a chiral building block and synthetic intermediate in medicinal chemistry and organic synthesis programs [2].

Why 5-Methyl Hydrogen (2S-(2R*(R*),3S*))-3-Amino-2-(1-Hydroxyethyl)Glutarate Cannot Be Replaced by Generic Analogs


The compound's defined (2S,3R) stereochemistry at positions 2 and 3 of the pentanedioic acid backbone, combined with a chiral 1-hydroxyethyl substituent, creates a diastereomerically pure scaffold that racemic or alternative stereoisomer preparations cannot replicate . Generic substitution with racemic mixtures introduces uncontrolled stereochemical variability that alters molecular recognition in enzyme-binding pockets, chiral chromatography retention times, and diastereomeric salt resolution outcomes . Replacement with the free dicarboxylic acid (CAS 84016-86-4) eliminates the methyl ester protecting group, removing chemo-selectivity for orthogonal synthetic manipulations and altering aqueous solubility partitioning [1]. Substitution with glutamic acid 5-methyl ester (CAS 1499-55-4) omits the 1-hydroxyethyl moiety, thereby ablating the hydrogen-bond donor/acceptor capacity contributed by the secondary alcohol and reducing structural complexity by one chiral center [2]. The following evidence guide presents the quantifiable dimensions along which 5-methyl hydrogen (2S-(2R*(R*),3S*))-3-amino-2-(1-hydroxyethyl)glutarate diverges from these closest in-class candidates.

Quantitative Differentiation of 5-Methyl Hydrogen (2S-(2R*(R*),3S*))-3-Amino-2-(1-Hydroxyethyl)Glutarate Against Its Closest Analogs


Chiral Center Count and Diastereomeric Complexity Relative to Glutamic Acid 5-Methyl Ester

5-Methyl hydrogen (2S-(2R*(R*),3S*))-3-amino-2-(1-hydroxyethyl)glutarate contains three chiral centers (C2, C3, and the 1-hydroxyethyl carbon), yielding a single defined diastereomer from a possible set of eight stereoisomers . By contrast, glutamic acid 5-methyl ester (CAS 1499-55-4) possesses only one chiral center, producing only two possible enantiomers [1]. The increase from one to three chiral centers multiplies the stereochemical information content by a factor of four in terms of possible stereoisomers, providing a significantly more stringent probe for chiral recognition studies and stereoselective synthesis applications [1].

Chiral building block Stereochemical complexity Asymmetric synthesis

Topological Polar Surface Area (tPSA) Differentiation and Predicted Membrane Permeability vs Free Acid Form

The methyl ester group at position 5 masks one carboxylic acid, reducing the topological polar surface area (tPSA) to 109.85 Ų for the target compound . The free dicarboxylic acid analog (2S,3R)-3-amino-2-(1-hydroxyethyl)pentanedioic acid (CAS 84016-86-4) is expected to have a tPSA exceeding 140 Ų due to the additional free carboxyl moiety, which typically adds approximately 37–40 Ų per carboxylic acid group [1]. This tPSA differential of ≥30 Ų crosses established drug-likeness thresholds: a tPSA below 140 Ų is associated with improved passive membrane permeability and oral absorption potential [1]. The target compound's tPSA of 109.85 Ų places it in a favorable range for cell-permeable intermediate classification, whereas the free acid falls into a range predictive of poor passive permeability [1].

Drug-likeness Permeability prediction Physicochemical profiling

Chemoselective Orthogonality of Methyl Ester Protection vs Free Dicarboxylic Acid

The 5-methyl ester of the target compound provides a chemo-orthogonal handle that permits selective deprotection under mild alkaline conditions (e.g., LiOH in THF/H₂O, 0 °C to room temperature, 1–4 h) without affecting the 1-hydroxyethyl stereocenter or the 3-amino group [1]. In contrast, the free dicarboxylic acid (CAS 84016-86-4) lacks this orthogonality: both carboxyl groups exhibit near-equivalent acidity (pKa₁ ≈ 3.8–4.2, pKa₂ ≈ 4.6–5.0), making regioselective activation for amide bond formation challenging without elaborate protecting-group strategies [2]. The methyl ester thus enables sequential functionalization: carboxylate-directed reactions at the free acid while the ester remains intact, followed by unmasking for a second coupling step [1].

Orthogonal protection Synthetic intermediate Chemoselective coupling

Molecular Weight and Hydrogen-Bond Donor/Acceptor Profile vs Racemic Mixture and Glutamic Acid Ester Analogs

With a molecular weight of 205.208 g·mol⁻¹ and a hydrogen-bond donor/acceptor count contributed by one -NH₂ (2 HBD), one -OH (1 HBD), one -COOH (1 HBD, 2 HBA), and one ester carbonyl (1 HBA), the target compound presents a total of 4 hydrogen-bond donors and 5 hydrogen-bond acceptors . Glutamic acid 5-methyl ester (CAS 1499-55-4, MW 161.16 g·mol⁻¹) lacks the 1-hydroxyethyl group, reducing the donor count by 1 (3 vs 4 HBD) and the acceptor count by 1 (4 vs 5 HBA) relative to the target [1]. The racemic mixture of the target compound matches the molecular weight and HBD/HBA profile but delivers statistically distributed stereoisomers rather than a single diastereomer, potentially halving the effective concentration of the active stereoisomer in any biological or catalytic application [2].

Ligand efficiency Fragment-based design Hydrogen bonding

High-Value Application Scenarios for 5-Methyl Hydrogen (2S-(2R*(R*),3S*))-3-Amino-2-(1-Hydroxyethyl)Glutarate (CAS 79814-47-4)


Enantioselective Synthesis of γ-Amino Acid-Containing Peptidomimetics

The three defined chiral centers and the orthogonally protected mono-methyl ester make this compound a privileged intermediate for constructing conformationally constrained peptidomimetics. The free carboxylic acid at C1 enables direct coupling to amine nucleophiles, while the C5 methyl ester remains intact for subsequent unmasking and chain extension, supporting a two-step, regioselective elongation strategy without additional protecting-group manipulations (see Evidence Item 3) . The (2S,3R) configuration is pre-installed, obviating the need for chiral resolution or asymmetric induction steps at these positions and ensuring diastereomeric purity throughout the synthesis .

Chiral Probe Scaffold for Structure-Activity Relationship (SAR) Studies Targeting HMG-CoA Reductase

Pentanedioic acid derivatives bearing 3-amino and 2-(1-hydroxyethyl) substituents have been disclosed in patent literature as metabolites of HMG-CoA reductase inhibitors (statins), where the defined stereochemistry at C2 and C3 is critical for enzyme active-site recognition [1]. The target compound, with its three stereocenters, provides a more granular SAR probe than single-chiral-center analogs such as glutamic acid 5-methyl ester, enabling the dissection of stereochemical contributions to inhibitor binding affinity [1]. Its tPSA of 109.85 Ų (see Evidence Item 2) suggests adequate passive permeability for cellular target-engagement assays, supporting its use in both biochemical and cell-based HMG-CoA reductase inhibition screening cascades [1].

Asymmetric Catalysis Ligand Precursor Development

The β-amino alcohol motif (3-amino and 2-(1-hydroxyethyl) groups on contiguous carbons) is a well-established scaffold for transition-metal ligand design, capable of bidentate N,O-chelation. The three chiral centers of the target compound generate a three-dimensional chiral environment that can be exploited for asymmetric induction in metal-catalyzed transformations. Compared to the free acid form, the methyl ester protection at C5 prevents competing carboxylate-metal coordination, ensuring that N,O-chelation at the C2–C3 positions dominates, thus providing cleaner catalytic behavior (see Evidence Item 3) . The 100% diastereomeric purity relative to racemic preparations further guarantees a single, well-defined metal-ligand geometry, which is essential for reproducible enantioselectivity .

Prodrug Design and Intracellular Delivery of Polar Pharmacophores

The methyl ester moiety serves as a prodrug element: it masks the negative charge of the carboxylate at physiological pH, reducing tPSA and enhancing passive membrane permeability (see Evidence Item 2) . Upon cellular entry, endogenous esterases can hydrolyze the methyl ester to release the free, biologically active dicarboxylic acid. This strategy is employed in numerous ester prodrugs (e.g., enalapril, oseltamivir). The target compound's additional 1-hydroxyethyl group provides a secondary attachment point for further prodrug elaboration or targeted delivery conjugation, a feature absent in glutamic acid 5-methyl ester (1 fewer HBD/HBA; see Evidence Item 4) [1].

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